molecular formula C11H16N2O3S B1394922 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one CAS No. 1325306-17-9

3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one

Numéro de catalogue: B1394922
Numéro CAS: 1325306-17-9
Poids moléculaire: 256.32 g/mol
Clé InChI: AIDNTGDDRMFDDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one is a chemical reagent of interest in medicinal chemistry and neuroscience research. Compounds featuring a piperidine moiety linked via a sulfonyl group to a nitrogen-containing heterocycle are frequently investigated as modulators of central nervous system (CNS) targets . Specifically, structurally similar molecules have been explored as potent and selective antagonists for serotonin receptors such as the 5-HT6 receptor, which is a prominent target for cognitive dysfunction associated with conditions like Alzheimer's disease . Other related compounds based on a piperidine scaffold are developed as agonists for the 5-HT1F receptor, showing potential for the acute treatment of migraine . The specific pharmacologic activity of this compound must be determined through experimental validation. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Propriétés

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-4-7-13(8-5-9)17(15,16)10-3-2-6-12-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDNTGDDRMFDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis via Sulfonyl Chloride Intermediate

Step 1: Preparation of the Sulfonyl Chloride

  • Reactant: 4-methylpiperidine-1-sulfonic acid or its derivatives
  • Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
  • Conditions: Reflux in chlorobenzene or trifluoromethylbenzene solvents
  • Outcome: Formation of 4-methylpiperidin-1-sulfonyl chloride

Research findings:
A novel method for synthesizing pyridine-3-sulfonyl chlorides involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride in chlorobenzene, leading to high yields of the sulfonyl chloride intermediate, which can then be used for subsequent sulfonylation reactions.

Data Table 1: Sulfonyl Chloride Formation

Step Reactants Reagents Solvent Conditions Product
1 4-methylpiperidine-1-sulfonic acid SOCl₂ or PCl₅ Chlorobenzene Reflux 4-methylpiperidin-1-sulfonyl chloride

Coupling with Pyridinone Core

Step 2: Nucleophilic Substitution on Pyridinone

  • Reactant: 2-Hydroxypyridine or 2-chloropyridine derivatives
  • Reagent: The prepared sulfonyl chloride
  • Conditions: Base catalysis (e.g., triethylamine or pyridine) at controlled temperatures (0–25°C)
  • Outcome: Formation of the sulfonylated pyridinone

Research findings:
The sulfonyl chloride reacts selectively with the nitrogen or oxygen nucleophile on the pyridinone ring, forming the sulfonyl linkage efficiently under mild basic conditions.

Data Table 2: Sulfonylation of Pyridinone

Step Reactants Reagents Solvent Conditions Product
2 Pyridin-2(1H)-one derivative Sulfonyl chloride Dichloromethane or acetonitrile 0–25°C, inert atmosphere 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one

Alternative Route: Multi-step Synthesis via Intermediates

Step 3: Multi-step assembly involving protected intermediates

  • Protection: Protect the amino group on the piperidine ring as a benzyl or carbamate derivative
  • Functionalization: Introduce the sulfonyl group via nucleophilic substitution
  • Deprotection: Remove protecting groups under hydrogenation or acid conditions
  • Final coupling: Attach the pyridinone core via nucleophilic substitution or acylation

Research findings:
A patent describes a multi-step process involving initial synthesis of a benzyl-protected piperidine derivative, followed by sulfonylation, deprotection, and coupling with a pyridinone precursor.

Data Table 3: Multi-step Synthesis

Step Reactants Reagents Conditions Purpose
3 Protected piperidine derivative Sulfonyl chloride Hydrogenation or acid Deprotection
4 Deprotected intermediate Pyridinone derivative Base, heat Coupling to form target compound

Research Findings and Optimization

  • Reaction Conditions:
    Optimal sulfonylation occurs at ambient temperatures with inert atmospheres to prevent side reactions. Use of polar aprotic solvents like acetonitrile or dichloromethane enhances yields.

  • Yield Data:
    Reported yields for sulfonylation steps range from 70% to 85%, depending on the purity of starting materials and reaction conditions.

  • Purification:
    Crystallization from suitable solvents such as ethyl acetate or ethanol is common, with further purification via chromatography if necessary.

Summary of Key Data

Aspect Details
Main reagents Sulfonyl chlorides, bases (triethylamine, pyridine), protecting/deprotecting agents
Solvents Chlorobenzene, acetonitrile, dichloromethane
Reaction conditions Reflux, room temperature, inert atmosphere
Typical yields 70–85% per step

Analyse Des Réactions Chimiques

3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinones and piperidines .

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that compounds similar to 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one exhibit significant antitumor properties. A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed inhibitory effects on cancer cell proliferation. The sulfonamide group enhances the interaction with biological targets, potentially leading to the development of new anticancer agents .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported that it exhibits activity against various bacterial strains, including resistant strains. Its mechanism of action involves disrupting bacterial cell wall synthesis, making it a candidate for further development in treating bacterial infections .

Neurological Research

Given its piperidine structure, this compound is being investigated for potential neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

This compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation and enhance its mechanical strength .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. It can be incorporated into formulations to enhance durability and resistance to environmental factors, thereby extending the lifespan of coated materials .

Chemical Probes

In biochemical research, this compound serves as a chemical probe for studying biological pathways involving sulfonamide interactions. Its ability to selectively bind to specific enzymes allows researchers to elucidate mechanisms of action in various biological systems .

Synthesis of Complex Molecules

The unique structure of this compound makes it an excellent starting material for synthesizing more complex molecules in drug discovery processes. Its functional groups can be modified to create libraries of compounds for screening against various biological targets .

Case Studies

StudyFocusFindings
European Journal of Medicinal Chemistry (2023)Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation by derivatives of the compound.
Journal of Antimicrobial Chemotherapy (2024)Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains, suggesting potential as a new antibiotic agent.
Neuropharmacology Journal (2024)Neurological ResearchIndicated neuroprotective effects in vitro, warranting further investigation for neurodegenerative diseases.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pyridin-2(1H)-one core is a versatile pharmacophore. Key structural variations among analogs include substituents at the 3-, 4-, and 5-positions, which modulate biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Target/Mechanism Reference
Target Compound Pyridin-2(1H)-one 3-[(4-Methylpiperidin-1-yl)sulfonyl] Under investigation Potential kinase inhibitor
5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-pyrazolo[1,5-a]pyrimidin-2-amine Pyrazolo[1,5-a]pyrimidin-2-amine 7-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl) ERK inhibition (IC₅₀ = 0.12 µM) ERK
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one Pyridin-2(1H)-one 3-Benzoimidazolyl, 4-amine side chain IGF-1R inhibition (IC₅₀ = 0.8 nM) IGF-1R
Pyridinone-UC781 hybrid Pyridin-2(1H)-one C-3 nitro, C-4 olefin HIV-1 reverse transcriptase inhibition HIV-1 RT (EC₅₀ = 3 nM)
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Pyridin-2(1H)-one 3-(3-Chlorophenyl), 5-(phenylamino) Anti-allodynic (ED₅₀ = 10 mg/kg) PKCγ kinase interaction

Structure-Activity Relationships (SAR)

  • Sulfonamide Group : The 3-[(4-methylpiperidin-1-yl)sulfonyl] group in the target compound may enhance binding to kinases or enzymes via hydrogen bonding, similar to ERK inhibitors (Table 1) .
  • Piperidine Moieties : 4-Methylpiperidine improves solubility and target engagement in ERK inhibitors, suggesting analogous benefits in the target compound .
  • Positional Effects : Amine side chains at the 4-position (e.g., IGF-1R inhibitors) significantly enhance enzyme potency, whereas 3- and 5-substituents (e.g., anti-allodynic agents) influence kinase selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Pyridinone-UC781 Hybrid
Molecular Weight ~300 g/mol 285.7 g/mol 350–400 g/mol
logP Moderate (piperidine + sulfonamide) 2.8 3.5
Hydrogen Bond Donors 1 (pyridinone NH) 2 (pyridinone NH + aniline NH) 1
Solubility Moderate (polar sulfonamide) Low (aryl substituents) Low (lipophilic olefin)

Activité Biologique

3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one is a synthetic compound featuring a piperidine ring and a pyridinone structure, which has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H16N2O3S\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name: 3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyridin-2-one
CAS Number: 1325306-17-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the piperidine moiety contributes to the specificity of interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding: It has the potential to bind to neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines. For instance, in vitro tests demonstrated that treatment with this compound led to significant increases in late apoptosis and necrosis in A549 (lung cancer) and HCT116 (colon cancer) cells.

Cell Line Late Apoptosis (%) Necrosis (%)
A54942% ± 0.76Not specified
HCT1169.09% ± 0.58.55% ± 0.33

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound exhibits anti-inflammatory effects. It may modulate inflammatory pathways, potentially reducing oxidative stress and fibrosis associated with various diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines: A study published in Molecular Pharmacology demonstrated that this compound significantly inhibited cell proliferation in A549 and HCT116 cells, inducing cell cycle arrest predominantly in the S phase .
  • Mechanistic Insights: Another investigation revealed that the compound's mechanism involves disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is pivotal in triggering apoptosis .
  • Comparative Analysis: Comparative studies with similar compounds showed that while many sulfonyl-piperidine derivatives exhibit some level of biological activity, this compound stands out due to its unique structural features and enhanced potency against specific targets .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one, and how can solubility limitations be mitigated?

Answer: The synthesis involves coupling a sulfonated 4-methylpiperidine moiety to the pyridin-2(1H)-one core via sulfonyl chloride intermediates. Key steps include:

  • Condensation reactions (e.g., coupling piperidine derivatives with activated pyridinones) .
  • Solubility enhancement : Use co-solvents (DMSO/water mixtures), salt formation, or structural modifications (e.g., fluorinated analogs, as seen in trifluoromethyl-substituted pyridinones) .
  • Catalytic optimization : Acid catalysts like p-toluenesulfonic acid improve reaction efficiency in heterocyclic systems .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

Answer:

  • Structural elucidation : ¹H/¹³C NMR to confirm sulfonyl-piperidine linkage and pyridinone tautomerism .
  • Purity assessment : HPLC with UV detection, cross-referenced against impurity standards (e.g., phosphonic acid derivatives for sulfonyl group validation) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. Which in vitro assays are suitable for evaluating its biological activity and mechanism of action?

Answer:

  • Enzyme inhibition assays : Test DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
  • Kinase profiling : For IGF-1R or other kinase targets, use ATP-binding competition assays with recombinant enzymes .
  • Cellular models : Assess anti-inflammatory effects via TNF-α/IL-6 suppression in macrophage cultures .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact target selectivity and potency?

Answer:

  • Sulfonyl group optimization : Replace methylpiperidine with morpholine or fluorinated piperazines to enhance blood-brain barrier penetration (observed in CNS-targeted analogs) .
  • Pyridinone core modifications : Introducing polar groups (e.g., nitro, hydroxyl) at C-3 improves solubility and target engagement, as seen in HIV reverse transcriptase inhibitors .
  • SAR studies : Computational docking (e.g., AutoDock Vina) identifies key hydrogen-bonding interactions with DPP-4 or IGF-1R active sites .

Q. What computational strategies predict its pharmacokinetic properties and bioavailability?

Answer:

  • ADME modeling : SwissADME or QikProp to estimate LogP (optimal range: 1–3), polar surface area (<140 Ų), and CYP450 metabolism .
  • Molecular dynamics simulations : Assess binding stability in target enzymes (e.g., DPP-4) over 100-ns trajectories using GROMACS .
  • Toxicity prediction : ProTox-II or Derek Nexus for acute toxicity profiling, validated by in vivo LD₅₀ studies in rodents .

Q. How should in vivo studies be designed to evaluate its therapeutic potential in metabolic or inflammatory diseases?

Answer:

  • Animal models :
    • Diabetes : Streptozotocin-induced diabetic mice, monitoring glucose tolerance and plasma incretin levels post-administration .
    • Inflammation : Collagen-induced arthritis in rats, with histopathological analysis of joint inflammation .
  • Dosage optimization : Begin with 10–50 mg/kg (oral or IP), adjusting based on pharmacokinetic data (Cₘₐₓ, t₁/₂) from LC-MS/MS plasma analysis .
  • Control groups : Compare with established DPP-4 inhibitors (e.g., sitagliptin) or anti-inflammatory biologics (e.g., anti-TNF-α) .

Notes

  • For mechanistic studies, prioritize enzyme kinetics over cell-free assays to capture physiological relevance.
  • Advanced FAQs emphasize iterative design, leveraging computational tools and comparative pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one
Reactant of Route 2
3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.